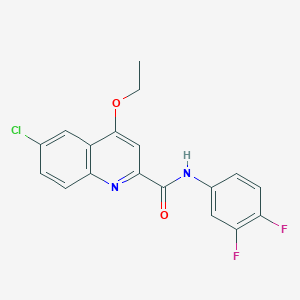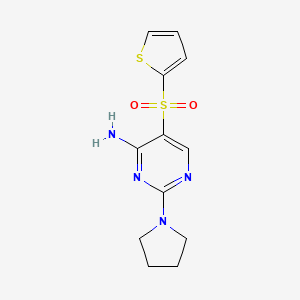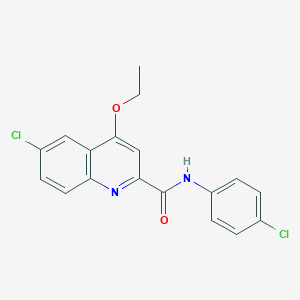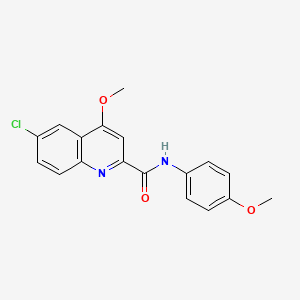
6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide (CEDFQ) is an organic compound that has been studied for its potential applications in scientific research. CEDFQ has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.
Applications De Recherche Scientifique
6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide has been found to have a number of potential applications in scientific research. It has been used as a fluorescent probe for the detection of intracellular calcium levels, as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), and as a potential therapeutic agent for the treatment of cancer. Additionally, this compound has been used as a model compound for the study of drug metabolism and drug-drug interactions.
Mécanisme D'action
6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide has been found to act as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of a variety of drugs and other compounds, and this compound has been found to bind to the active site of the enzyme and inhibit its activity. Additionally, this compound has been found to act as a fluorescent probe for the detection of intracellular calcium levels by binding to calcium ions and emitting a fluorescent signal.
Biochemical and Physiological Effects
This compound has been found to have a number of effects on biochemical and physiological processes. It has been found to inhibit the activity of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of a variety of drugs and other compounds. Additionally, this compound has been found to act as a fluorescent probe for the detection of intracellular calcium levels, and it has been found to have potential therapeutic applications for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is highly soluble in organic solvents, making it easy to use in a variety of laboratory experiments. Additionally, this compound has been found to have a number of potential applications in scientific research, including its use as a fluorescent probe for the detection of intracellular calcium levels and its potential therapeutic applications for the treatment of cancer. However, this compound has also been found to have a number of limitations, including its potential to interact with other compounds and its potential to cause unwanted side effects.
Orientations Futures
There are a number of potential future directions for research into 6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide. These include further research into its potential therapeutic applications for the treatment of cancer, its potential to interact with other compounds, and its potential to cause unwanted side effects. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its potential applications in scientific research. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of production.
Méthodes De Synthèse
6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide is synthesized by a three-step process involving the reaction of 4-ethoxyquinoline-2-carboxylic acid with 3,4-difluorophenylchloroformate, followed by the reaction of the resulting 2-chloro-6-fluorophenyl-4-ethoxyquinoline-2-carboxylic acid with potassium carbonate in dimethylformamide (DMF). The final product is then purified and crystallized to obtain this compound.
Propriétés
IUPAC Name |
6-chloro-N-(3,4-difluorophenyl)-4-ethoxyquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O2/c1-2-25-17-9-16(23-15-6-3-10(19)7-12(15)17)18(24)22-11-4-5-13(20)14(21)8-11/h3-9H,2H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFDPMMQVPPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515610.png)
![ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515616.png)
![ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515624.png)
![ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515625.png)

![ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515638.png)
![ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515641.png)

![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)




